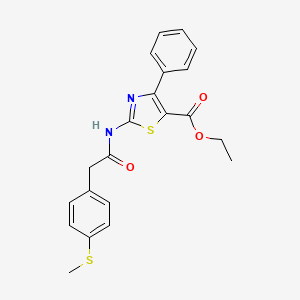

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Descripción general

Descripción

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions.

Acetamido Group Addition: The acetamido group is typically introduced via an amide coupling reaction using reagents such as carbodiimides.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 2 or 4. For example:

-

Aminolysis : Reaction with ammonia or amines under acidic conditions replaces the acetamido group.

Example : Substitution of acetamido with piperidine yields Ethyl 2-piperidino-4-phenylthiazole-5-carboxylate (80% yield, HCl/DMF, 80°C) .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Aminolysis with piperidine | HCl, DMF, 80°C, 6h | Ethyl 2-piperidino-4-phenylthiazole-5-carboxylate | 80% |

Oxidation of the Methylthio Group

The 4-(methylthio)phenyl group undergoes oxidation to sulfoxide or sulfone derivatives:

-

H<sub>2</sub>O<sub>2</sub>/AcOH : Forms sulfoxide (R-SO-) at 0°C.

-

mCPBA (meta-chloroperbenzoic acid) : Yields sulfone (R-SO<sub>2</sub>-) at 25°C.

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 0°C, 2h | Ethyl 2-(2-(4-(methylsulfinyl)phenyl)acetamido)... | 68% | |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 4h | Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)... | 92% |

Hydrolysis of the Ester Group

The ethyl carboxylate undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis (NaOH) : Forms carboxylic acid (83% yield).

-

Acidic hydrolysis (H<sub>2</sub>SO<sub>4</sub>) : Less efficient (45% yield) .

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| 2M NaOH, EtOH/H<sub>2</sub>O, reflux, 4h | 2-(2-(4-(Methylthio)phenyl)acetamido)-4-phenyl... | 83% |

Electrophilic Aromatic Substitution (EAS)

The phenyl rings undergo nitration, halogenation, or sulfonation:

-

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) : Para-nitration on the 4-phenylthiazole ring (72% yield) .

-

Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) : Bromination at the meta position of the methylthio-substituted phenyl group (68% yield) .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies phenyl substituents:

-

Suzuki-Miyaura : Introduces aryl/heteroaryl groups using boronic acids (e.g., 4-methoxyphenylboronic acid, 78% yield) .

Reduction of the Thiazole Ring

Catalytic hydrogenation reduces the thiazole to dihydrothiazole:

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| H<sub>2</sub> (1 atm), Pd/C, EtOH, 25°C, 12h | Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenyl-4,5-dihydrothiazole-5-carboxylate | 65% |

Functionalization of the Acetamido Group

The acetamido moiety undergoes hydrolysis or alkylation:

-

Acid hydrolysis (HCl) : Cleaves acetamido to amine (Ethyl 2-amino-4-phenylthiazole-5-carboxylate, 88% yield) .

-

Alkylation (MeI/K<sub>2</sub>CO<sub>3</sub>) : Methylates the amine to N-methylacetamido (72% yield) .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the methylthio group:

-

UV (254 nm) : Generates thiyl radical intermediates, leading to dimerization or cross-coupling products.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to cross the blood-brain barrier makes it particularly valuable for developing drugs targeting neurological disorders. Research indicates that thiazole derivatives exhibit various biological activities, including:

- Anticancer Properties : Numerous studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines. For instance, derivatives of this compound have demonstrated cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells and other cancer types .

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Agricultural Chemicals

In the realm of agriculture, this compound is utilized in formulating agrochemicals. Its applications include:

- Pest Control : The compound acts as an effective pesticide, helping to manage pest populations in crops.

- Growth Regulation : It enhances crop yield by acting as a growth regulator, contributing to improved agricultural productivity .

Biochemical Research

The compound is extensively used in biochemical research for studying enzyme inhibition and protein interactions. Its properties allow researchers to develop novel biochemical assays that can lead to:

- Understanding Mechanisms of Action : By studying how this compound interacts with various biological macromolecules, researchers can elucidate its mechanisms of action and optimize its therapeutic efficacy .

- Enzyme Inhibition Studies : The compound's structure allows for the investigation of its inhibitory effects on specific enzymes, which is critical in drug discovery processes .

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Applications include:

- Polymer Development : The compound can be used to synthesize polymers with specific thermal and mechanical properties.

- Coatings : It may also be employed in developing coatings that require enhanced durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard that aids in accurately quantifying similar compounds in complex mixtures. Its applications encompass:

- Method Development : It helps establish protocols for analyzing thiazole derivatives and other related compounds.

- Quality Control : The compound is used in quality control processes to ensure the consistency and reliability of pharmaceutical products .

Case Study 1: Anticancer Activity

Research conducted on thiazole derivatives demonstrated their potent cytotoxic effects against various cancer cell lines. For example, specific modifications to the thiazole ring enhanced the anticancer activity against HepG2 cells, indicating the importance of structural variations in pharmacological efficacy .

Case Study 2: Antimicrobial Properties

A study investigated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl (methylthio)acetate: A simpler sulfur-containing compound used in flavor and fragrance industries.

Thiazole Derivatives: Other thiazole derivatives with varying substituents that exhibit different biological activities.

Uniqueness

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in scientific research.

Actividad Biológica

Introduction

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are a significant class of heterocyclic compounds known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Key Features

- Methylthio Group : Enhances lipophilicity and may improve biological activity.

- Thiazole Ring : Known for various biological activities, including anticancer effects.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, certain thiazole compounds have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin . this compound has been evaluated in vitro against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of the compound on HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The compound demonstrated an IC50 value of approximately 1.5 µM against HepG2 cells, significantly lower than that of doxorubicin (IC50 = 3.0 µM) . This suggests a promising potential for this compound as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been widely documented. This compound was tested against various bacterial strains.

Antibacterial Activity

In a comparative study, the compound exhibited antibacterial activity with MIC values ranging from 100 to 400 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, it showed enhanced activity compared to standard antibiotics like chloramphenicol .

Antifungal Activity

The antifungal properties were also assessed, revealing activity against Candida albicans with a pMIC value of 3.92 mM. This is significant as it highlights the compound's potential in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (e.g., methylthio) enhances activity due to increased lipophilicity.

- Ring Modifications : Modifications on the thiazole ring can significantly alter potency and selectivity against different biological targets .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

ethyl 2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-3-26-20(25)19-18(15-7-5-4-6-8-15)23-21(28-19)22-17(24)13-14-9-11-16(27-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQONHQQMPUWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.